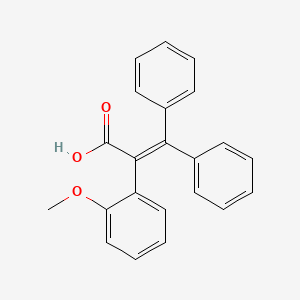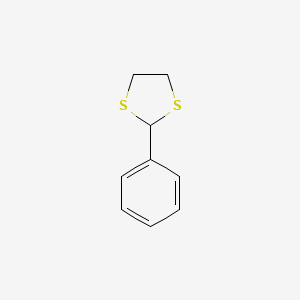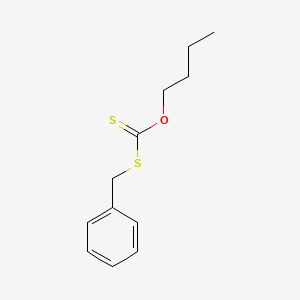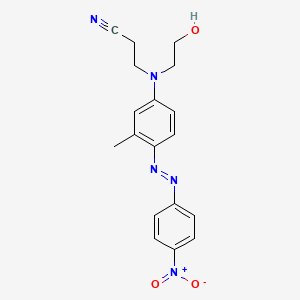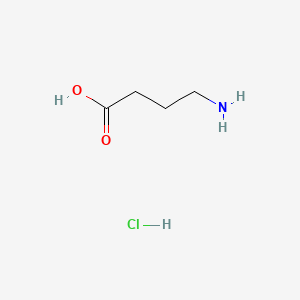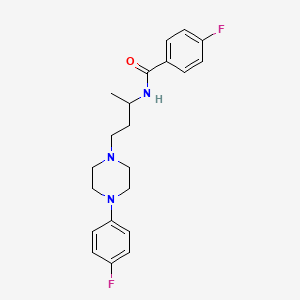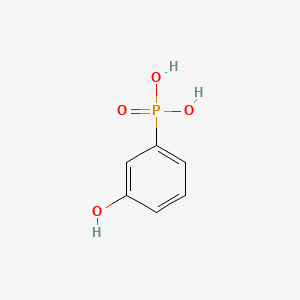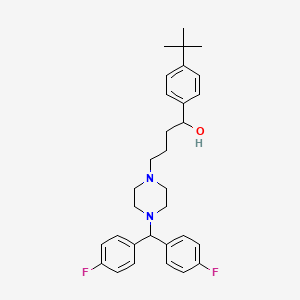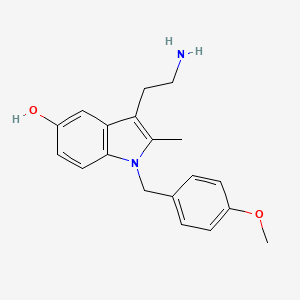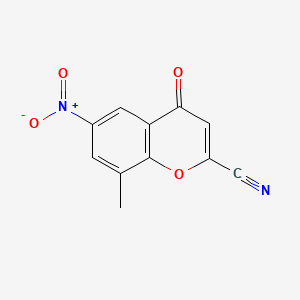![molecular formula C29H40N2O10 B1617852 butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 58180-53-3](/img/structure/B1617852.png)
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymer known for its versatile applications in various industries. This compound is formed through the polymerization of hexanedioic acid (adipic acid), butanediol, and 1,1’-methylenebis(4-isocyanatobenzene). It is commonly used in the production of polyurethanes, which are essential materials in the manufacturing of foams, elastomers, and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process. The primary components, hexanedioic acid, butanediol, and 1,1’-methylenebis(4-isocyanatobenzene), undergo a series of condensation reactions. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to specific temperatures. Catalysts may be used to accelerate the reaction and improve the yield. The polymerization process is carefully monitored to maintain the desired molecular weight and properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily undergoes condensation reactions during its synthesis. it can also participate in other types of chemical reactions, such as:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Integral in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the monomer units. The polymerization process creates a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in its action are primarily related to its ability to form stable and durable structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-hexanediol and 1,1’-methylenebis(4-isocyanatobenzene) .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-diisocyanatohexane and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane .
Uniqueness
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which imparts distinct mechanical properties and chemical stability. This polymer is particularly valued for its high tensile strength, flexibility, and resistance to environmental degradation .
Eigenschaften
CAS-Nummer |
58180-53-3 |
|---|---|
Molekularformel |
C29H40N2O10 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.2C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-2-3-4(5)6;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2 |
InChI-Schlüssel |
VVXQIZIMUGBDHA-UHFFFAOYSA-N |
SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Kanonische SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


